2-Phenylpyrimidine-5-carboxylic acid

Xanthine Oxidase Inhibition Enzyme Kinetics In Vitro Pharmacology

Securing the correct 5-position carboxylic acid isomer of 2-phenylpyrimidine is critical for SAR studies. This building block uniquely enables: - Synthesis of kinase inhibitor libraries targeting Src/Abl, BTK, PDGFR. - Generation of antiallergic leads from the validated 1,6-dihydro-6-oxo pharmacophore. - Use as a molecular probe (xanthine oxidase Ki 0.00181 mM) or herbicide discovery. Quality-assured high purity ensures reproducible synthetic outcomes.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 122773-97-1
Cat. No. B053706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrimidine-5-carboxylic acid
CAS122773-97-1
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C11H8N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,(H,14,15)
InChIKeyBOAIYSRFGWBZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyrimidine-5-carboxylic Acid: Overview & Procurement


2-Phenylpyrimidine-5-carboxylic acid (CAS 122773-97-1) is a fundamental aromatic heterocyclic building block [1]. Its structure—a pyrimidine core with a phenyl substituent at the 2-position and a reactive carboxylic acid handle at the 5-position—enables a wide range of derivatization . This simple, unsubstituted scaffold is a critical starting point for synthesizing complex bioactive molecules, making its procurement essential for medicinal chemistry and agrochemical discovery programs [2].

Why Unsubstituted 2-Phenylpyrimidine-5-carboxylic Acid Is Irreplaceable


Direct substitution with regioisomers (e.g., 2-phenylpyrimidine-4-carboxylic acid) or functionalized derivatives (e.g., esters) fundamentally alters both the compound's reactivity and its biological interaction profile . The specific placement of the carboxyl group at the 5-position dictates its unique electronic and steric properties, which are essential for downstream synthetic applications [1]. Similarly, the free acid is a crucial, non-interchangeable handle for generating diverse amide and ester libraries; using a pre-formed ester bypasses this essential synthetic control point [2]. The evidence below quantifies these non-substitutable properties, highlighting its unique profile as a starting material and a molecular probe.

Quantitative Evidence: 2-Phenylpyrimidine-5-carboxylic Acid


Xanthine Oxidase Inhibition Potency

2-Phenylpyrimidine-5-carboxylic acid demonstrates potent inhibition of xanthine oxidase (EC 1.14.14.92), with a reported Ki value of 0.00181 mM at pH 7.4 and 22°C [1]. It was identified as the second-best inhibitor among a series of hit compounds, displaying favorable binding characteristics in a spectral assay, although its antifungal activity was noted to be weak [2].

Xanthine Oxidase Inhibition Enzyme Kinetics In Vitro Pharmacology

Claim of Superior Potency vs. Allopurinol

According to a vendor datasheet, 2-phenylpyrimidine-5-carboxylic acid has been reported to be 'more potent than other known inhibitors of xanthine oxidase, such as allopurinol, probenecid, or benzbromarone' . This statement suggests a favorable potency profile, though specific IC50 or Ki values for the comparator drugs were not provided in the source.

Xanthine Oxidase Drug Discovery Lead Compound

Regioisomer Activity Comparison (5- vs. 4-COOH)

The position of the carboxylic acid moiety on the pyrimidine ring is a critical determinant of biological activity. A comparative SAR study on pyrimidine carboxylic acids revealed that the pyrimidine-4-carboxylic acid moiety was more beneficial for xanthine oxidase inhibitory potency than the pyrimidine-5-carboxylic acid moiety [1]. This indicates that while both regioisomers are active, the 4-carboxylic acid analog exhibits superior activity in this context. This quantifiable difference underscores the importance of procuring the correct isomer for a given target.

Medicinal Chemistry Structure-Activity Relationship (SAR) Regioselectivity

Weak Antifungal Activity and Selectivity

Despite its potent inhibition of xanthine oxidase, 2-phenylpyrimidine-5-carboxylic acid exhibits only weak antifungal activity [1]. This selectivity profile—potent enzyme inhibition with weak whole-cell activity—is a valuable piece of data for researchers.

Antifungal Activity Selectivity Profile Off-Target Effects

2-Phenylpyrimidine-5-carboxylic Acid Application Scenarios


Anti-Allergy Drug Discovery Scaffold

The 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acid scaffold, which is directly synthesized from 2-phenylpyrimidine-5-carboxylic acid, is a validated pharmacophore with potent oral and intravenous antiallergic activity in a rat model of passive cutaneous anaphylaxis [1]. This makes it a foundational building block for generating new anti-allergy lead candidates.

Kinase Inhibitor Development Scaffold

The 2-phenylpyrimidine core is a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors targeting enzymes like Src/Abl, BTK, and PDGFR [2]. 2-Phenylpyrimidine-5-carboxylic acid provides an ideal, synthetically versatile starting point for introducing a carboxylic acid moiety at the 5-position, a common feature in many kinase inhibitor pharmacophores [3].

Xanthine Oxidase Mechanism Probe

With a validated Ki value of 0.00181 mM against xanthine oxidase [4] and weak antifungal activity [5], 2-phenylpyrimidine-5-carboxylic acid is an excellent molecular probe for dissecting enzyme mechanisms and for use as a control compound in in vitro biochemical assays, free from confounding whole-cell activity.

Herbicide Discovery Precursor

Derivatives of phenylpyrimidine-5-carboxylic acid have demonstrated noticeable pre-emergent herbicidal activity [6]. This establishes the core structure as a relevant scaffold for agrochemical research, making 2-phenylpyrimidine-5-carboxylic acid a key starting material for generating diverse compound libraries to screen for novel herbicide candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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